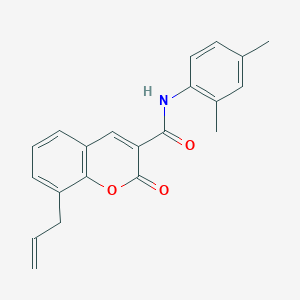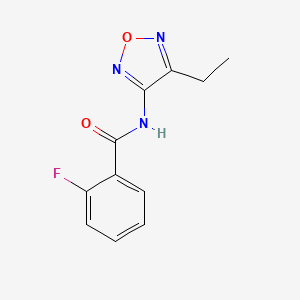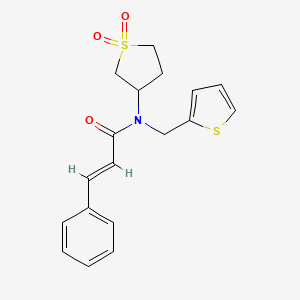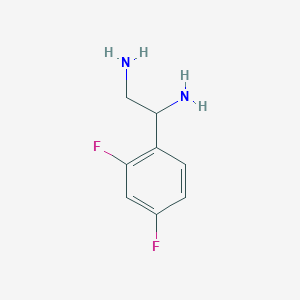![molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Cyclohexylamine, phenylboronic acid, propyl bromide
Conditions: Palladium-catalyzed cross-coupling reactions
Reaction: Substitution at the 7-amino position and other positions
Industrial Production Methods
Industrial production of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The cyclohexyl, phenyl, and propyl groups are introduced through various substitution reactions.
-
Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Formation of 3,5-dimethylpyrazole
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3,5-dimethylpyrazole, formamide
Conditions: Heating at 150°C
Reaction: Cyclization to form pyrazolo[1,5-a]pyrimidine
化学反応の分析
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives at various positions on the ring
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced amine or alcohol derivatives
-
Substitution:
Reagents: Halogenated compounds, nucleophiles
Conditions: Base or acid catalysis
Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Ethanol, dichloromethane, water
科学的研究の応用
Chemistry
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Medicine
Medicinally, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclohexyl-3-phenyl-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclohexyl-3-phenyl-5-butylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The propyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclohexyl group at the 7-amino position provides steric hindrance, influencing its binding affinity and selectivity towards biological targets.
特性
分子式 |
C21H26N4 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3 |
InChIキー |
BIWKVRKBDNJUEE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)


![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
